molecular formula C8H15ClN4O B2701872 N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride CAS No. 2138004-41-6

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride

Cat. No. B2701872
M. Wt: 218.69
InChI Key: OFSVODVSWGJDCK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and state at room temperature (solid, liquid, gas).



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reaction conditions, and the steps involved in the synthesis.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods such as NMR, IR, and X-ray crystallography.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on similar compounds has focused on their synthesis and evaluation for pharmacological applications. For example, studies have explored the synthesis of pyrrolo and pyrido analogues of cardiotonic agents, indicating the potential of these structures in developing compounds with specific inotropic activities. These findings suggest a route for exploring the application of "N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride" in medicinal chemistry, particularly in the design and synthesis of new pharmacologically active molecules (Dionne et al., 1986).

Protection and Functionalization of Amines

The protection of primary amine groups through their incorporation into N-substituted 2,5-dimethylpyrrole systems illustrates another application area. This method highlights the importance of specific chemical structures in protecting functional groups during synthetic procedures, which could extend to the manipulation of "N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride" for various synthetic applications (Bruekelman et al., 1984).

Anticancer Activity

Studies on 1,3,4-oxadiazoles, thiadiazoles, and triazoles, including Mannich bases derived from these structures, reveal significant potential in anticancer activity. This suggests that compounds containing the oxadiazole ring, related to the structure , may be explored for their anticancer properties, offering a basis for the development of novel anticancer agents (Abdo & Kamel, 2015).

Safety And Hazards

This involves studying the potential hazards associated with the compound. This includes toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.


properties

IUPAC Name

N,N-dimethyl-5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-12(2)8-10-7(13-11-8)6-4-3-5-9-6;/h6,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSVODVSWGJDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride

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